Meprophendiol
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Overview
Description
Meprophendiol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propionyl group, a methoxy group, and a phenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprophendiol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group.
Propionylation: The methoxylated intermediate is then subjected to propionylation to attach the propionyl group.
Propanediol Formation: Finally, the propionylated intermediate is reacted with a suitable reagent to form the propanediol backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Meprophendiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propionyl group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Meprophendiol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce oxidative stress in cells . The compound may also interact with specific enzymes, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(p-Propionylphenoxy)-1,2-propanediol: Lacks the methoxy group, which may affect its reactivity and applications.
3-(o-Methoxyphenoxy)-1,2-propanediol:
Uniqueness
Meprophendiol is unique due to the presence of both the propionyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research.
Properties
CAS No. |
1087-06-5 |
---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI Key |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Origin of Product |
United States |
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